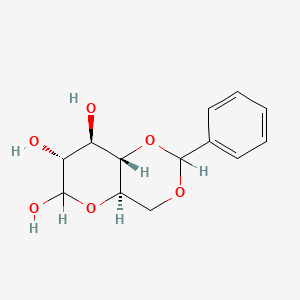

4,6-O-Benzylidene-D-threo-hexopyranose

Beschreibung

Significance in Stereoselective Synthesis of Carbohydrate Derivatives

The primary role of the 4,6-O-benzylidene group is to act as a protecting group, allowing for selective reactions at the C1, C2, and C3 positions of the glucose unit. Its rigid structure is crucial for controlling the stereochemistry of glycosylation reactions—the process of forming a bond between a carbohydrate and another molecule.

The presence of the benzylidene acetal (B89532) often directs the formation of specific anomers (isomers at the C1 position). For instance, in the synthesis of glucosides, the 4,6-O-benzylidene group on a glucosyl donor can lead to high selectivity for the α-anomer. acs.org This is in stark contrast to analogous mannoside series, where the same protecting group can result in excellent selectivity for β-anomers. acs.org The stereochemical outcome is influenced by factors such as the reactivity of the glycosyl donor and the stability of reaction intermediates, which are directly affected by the conformational constraints imposed by the benzylidene ring. nih.gov

Furthermore, the benzylidene acetal itself can be opened regioselectively under reductive conditions to expose either the C4 or C6 hydroxyl group. nih.govnih.gov This regioselective opening is a powerful tool for the synthesis of complex oligosaccharides and glycoconjugates, as it allows for the stepwise construction of larger molecules with precise control over the linkage points. nih.govresearchgate.net The choice of reagents dictates the outcome; for example, using triethylsilane (Et3SiH) with an acid catalyst like trifluoromethanesulfonic acid (TfOH) typically frees the C4-hydroxyl group, while other reagent systems can be used to target the C6 position. nih.gov

Table 1: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals

| Reagent System | Major Product |

|---|---|

| Et₃SiH / TfOH | 6-O-Benzyl-4-OH |

| BH₃·THF / Lewis Acid | 6-O-Benzyl-4-OH |

| NaCNBH₃ / HCl | 4-O-Benzyl-6-OH |

This table provides illustrative examples of how different reagents can control the regioselective cleavage of the benzylidene acetal, yielding either the 4-hydroxy or 6-hydroxy derivative.

Role as a Versatile Chiral Precursor in Organic Transformations

Beyond its function as a protecting group in carbohydrate synthesis, 4,6-O-Benzylidene-D-glucopyranose serves as an important chiral building block, or precursor, for the synthesis of a wide array of other organic molecules. fishersci.com The inherent chirality of the glucose backbone is transferred to new, non-carbohydrate products.

Researchers have utilized this compound to create chiral catalysts and ligands for asymmetric synthesis. For example, chiral crown ethers derived from 4,6-O-benzylidene-α-D-glucopyranoside have been synthesized and used as phase-transfer catalysts, inducing asymmetry in reactions like Michael additions and epoxidations. researchgate.netmdpi.com In these applications, the rigid and well-defined stereochemistry of the carbohydrate scaffold is essential for achieving high enantioselectivity.

The compound and its derivatives also act as starting materials for complex, multi-step syntheses of natural products and biologically active molecules. By selectively modifying the remaining hydroxyl groups and then cleaving the sugar backbone, chemists can access unique chiral fragments that would be difficult to prepare by other means. For instance, derivatives of 4,6-O-benzylidene-D-glucopyranose have been used to create chiral ketones that serve as organocatalysts for stereoselective epoxidation reactions. rsc.org

Overview of Academic Research Trajectories

Academic research involving 4,6-O-Benzylidene-D-glucopyranose has evolved significantly since its initial use as a simple protecting group. Early research focused on establishing reliable methods for its installation and removal, and on understanding its influence on the reactivity of the parent sugar. acs.org

Subsequent research delved deeper into the mechanistic aspects of its influence on stereoselectivity. Studies have explored how the benzylidene acetal affects the energy of reaction intermediates and transition states in glycosylation, leading to a more predictable model for synthesizing specific glycosidic linkages. acs.orgacs.orgnih.gov There has been a significant focus on developing new reagents and conditions for the highly regioselective reductive opening of the acetal ring, which has greatly expanded its synthetic utility. nih.govresearchgate.net

More recently, the focus has broadened to include its application in materials science and catalysis. Researchers are incorporating this chiral motif into polymers and using its derivatives to construct sophisticated catalysts for asymmetric reactions. researchgate.netchemrxiv.org The trajectory of research demonstrates a move from foundational protective group chemistry to the innovative application of this versatile molecule as a key component in the design of complex functional systems.

Structure

2D Structure

Eigenschaften

CAS-Nummer |

97232-16-1 |

|---|---|

Molekularformel |

C13H16O6 |

Molekulargewicht |

268.26 g/mol |

IUPAC-Name |

(8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |

InChI |

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8?,9-,10?,11-,12?,13?/m1/s1 |

InChI-Schlüssel |

FOLRUCXBTYDAQK-SCDPNVSQSA-N |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |

Kanonische SMILES |

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |

Synonyme |

4,6-O-(Phenylmethylene)-D-glucopyranose; 4,6-O-Benzylidene-glucopyranose; |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4,6 O Benzylidene D Glucopyranose and Its Analogues

Established Synthetic Pathways from D-Glucose

The formation of 4,6-O-benzylidene-D-glucopyranose from D-glucose is a classic and widely utilized reaction in carbohydrate synthesis. This transformation is typically achieved through direct acetalization, often under acidic conditions.

Direct Acetalization Reactions

Direct acetalization of D-glucose with benzaldehyde (B42025) is a common method for the preparation of 4,6-O-benzylidene-D-glucopyranose. chegg.comchegg.comdoubtnut.com This reaction is typically catalyzed by an acid and involves the reaction of the hydroxyl groups at the C-4 and C-6 positions of the glucose molecule with benzaldehyde to form a cyclic acetal (B89532). The reaction is driven by the formation of a stable six-membered ring.

An improved method for this preparation has been reported, highlighting its importance in accessing β-glucosides. nih.gov The resulting 4,6-O-benzylidene-D-glucopyranose can be isolated and its structure confirmed using spectroscopic methods such as 1H and 13C NMR. nih.gov

Catalytic Approaches in Benzylidene Formation

Various catalysts have been employed to facilitate the formation of benzylidene acetals from D-glucose and its derivatives. A common approach involves the use of a Lewis acid, such as zinc chloride, in conjunction with benzaldehyde. orgsyn.org For instance, methyl α-D-glucopyranoside can be reacted with freshly fused and powdered zinc chloride and benzaldehyde at room temperature to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside. orgsyn.org

More advanced catalytic systems have also been developed. Camphor-10-sulfonic acid has been used as a catalyst in the reaction of methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal in anhydrous DMF, providing the desired product in good yield. researchgate.netdergipark.org.tr Solid acid catalysts like Dowex 50WX8 have been utilized for the efficient synthesis of benzylidene acetals at room temperature, offering a metal-free alternative. researchgate.net

Advanced Synthetic Modifications for Anomer Control

Controlling the stereochemistry at the anomeric center (C-1) is a critical aspect of carbohydrate synthesis. The following sections describe methods for achieving stereocontrolled formation of glucopyranoside derivatives.

Stereocontrolled Formation of Methyl Glucopyranoside Derivatives

The synthesis of specific anomers, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, is a key objective. This can be achieved by starting with the corresponding anomer of methyl glucopyranoside. For example, methyl α-D-glucopyranoside is used as the starting material for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside. orgsyn.orgacs.org The reaction conditions, including the choice of catalyst and solvent, can influence the anomeric outcome.

The following table summarizes a typical procedure for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside:

| Reactants | Catalyst | Solvent | Conditions | Product |

| Methyl α-D-glucopyranoside, Benzaldehyde | Zinc Chloride | None | Room Temperature, 48h | Methyl 4,6-O-benzylidene-α-D-glucopyranoside orgsyn.org |

| Methyl α-D-glucopyranoside, Benzaldehyde Dimethyl Acetal | Camphor-10-sulfonic acid | Anhydrous DMF | - | Methyl 4,6-O-benzylidene-α-D-glucopyranoside researchgate.netdergipark.org.tr |

Regioselective Preparations of Benzylidene Derivatives

Regioselectivity, the ability to react with a specific functional group among many, is paramount in the synthesis of complex carbohydrate derivatives. The formation of the 4,6-O-benzylidene acetal is itself a regioselective reaction, favoring the formation of the six-membered ring over other possibilities.

Further regioselective manipulations can be carried out on the benzylidene acetal. For example, the reductive ring-opening of 4,6-O-benzylidene acetals can be achieved with high regioselectivity to furnish either the 4-O-benzyl or 6-O-benzyl ether, depending on the reagents used. Reagents such as triethylsilane in the presence of a Lewis acid can selectively open the acetal ring. researchgate.net This allows for the selective deprotection and subsequent modification of either the C-4 or C-6 hydroxyl group.

Preparation of Structurally Related Benzylidene Acetals

The methodologies described for the synthesis of 4,6-O-benzylidene-D-glucopyranose can be extended to other monosaccharides and their derivatives to create a variety of structurally related benzylidene acetals. For example, similar procedures have been applied to D-galactose and D-mannose. researchgate.net The formation of benzylidene acetals on different sugar templates allows for the synthesis of a diverse range of carbohydrate-based building blocks for various applications.

Chemical Reactivity and Transformation Pathways

Hydroxyl Group Reactivity and Selective Functionalization

The presence of the 4,6-O-benzylidene protecting group leaves the hydroxyl groups at the C-2 and C-3 positions available for further reactions. The selective functionalization of these hydroxyl groups is a key strategy in the synthesis of complex oligosaccharides and other glycoconjugates. researchgate.netnsf.gov

Achieving regioselective acylation and alkylation of the C-2 and C-3 hydroxyls of 4,6-O-benzylidene-D-glucopyranose derivatives is a significant area of research. nsf.gov While the reactivities of these two equatorial hydroxyl groups are similar, various strategies have been developed to achieve selective functionalization. beilstein-journals.org

Solvent choice can play a crucial role in directing the regioselectivity of these reactions. For instance, in the benzylation of allyl 4,6-O-benzylidene-α-D-glucopyranoside, using tetrahydrofuran (B95107) (THF) as the solvent leads to regioselective benzylation at the C-2 position. beilstein-journals.org This is in contrast to reactions performed in dimethylformamide (DMF), which often result in a mixture of products. beilstein-journals.org

Enzymatic catalysis also offers a powerful tool for regioselective acylation. Specific enzymes can catalyze the acylation of one hydroxyl group over the other with high selectivity, providing a green and efficient alternative to traditional chemical methods. uniupo.it

The following table summarizes some examples of regioselective functionalization:

Interactive Data Table: Regioselective Functionalization of 4,6-O-Benzylidene-D-glucopyranose Derivatives| Substrate | Reagents and Conditions | Major Product | Reference |

|---|---|---|---|

| Allyl 4,6-O-benzylidene-α-D-glucopyranoside | NaH, BnBr, THF | Allyl 2-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | beilstein-journals.org |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Acrylonitrile, 4-CzIPN, quinuclidine, TBAP, MeCN, hv | Methyl 2-O-(2-cyanoethyl)-4,6-O-benzylidene-α-D-glucopyranoside | thieme-connect.com |

The formation of orthoester intermediates provides another avenue for the site-selective derivatization of the hydroxyl groups in 4,6-O-benzylidene-D-glucopyranose. This method is particularly useful for achieving functionalization at a specific position that might be difficult to access through direct acylation or alkylation.

Benzylidene Acetal (B89532) Ring Manipulation

The benzylidene acetal itself is a key functional group that can undergo various transformations, most notably reductive ring opening and halogenation-induced reactions. acs.orgmpg.de These reactions are crucial for selectively exposing the C-4 or C-6 hydroxyl group for further modification.

The reductive opening of the 4,6-O-benzylidene acetal is a powerful technique to generate either a 4-O-benzyl or a 6-O-benzyl ether, leaving the other hydroxyl group free. nih.gov The regioselectivity of this reaction is highly dependent on the reagents and reaction conditions employed. nih.govtandfonline.com

Several reagent systems have been developed to control the outcome of this reaction. nih.gov For example, using borane-trimethylamine and aluminum chloride in toluene (B28343) as a solvent system typically results in the formation of the 4-O-benzyl ether, leaving the 6-OH group free. tandfonline.comtandfonline.com Conversely, using the same reagents in tetrahydrofuran (THF) favors the formation of the 6-O-benzyl ether with a free 4-OH group. tandfonline.comtandfonline.com Other reagents like triethylsilane in combination with an acid catalyst also provide high regioselectivity. nih.gov The use of triethylsilane and iodine offers a metal-free alternative for the selective formation of 6-O-benzyl ethers. organic-chemistry.org

The mechanism of these reductive openings has been studied and is thought to involve the formation of an oxocarbenium ion intermediate. acs.org The nature of the Lewis acid and the solvent plays a critical role in determining which oxygen atom of the acetal is coordinated, thereby directing the regioselectivity of the ring opening. acs.orgnih.gov

Interactive Data Table: Reagents for Reductive Opening of 4,6-O-Benzylidene Acetals

| Reagent System | Predominant Product | Reference |

|---|---|---|

| Borane trimethylamine-aluminium chloride in toluene | 4-O-benzyl ether (free 6-OH) | tandfonline.comtandfonline.com |

| Borane trimethylamine-aluminium chloride in THF | 6-O-benzyl ether (free 4-OH) | tandfonline.comtandfonline.com |

| Triethylsilane and trifluoromethanesulfonic acid | 6-O-benzyl ether (free 4-OH) | nih.gov |

| Triethylsilane and dichlorophenylborane (B1345638) | 4-O-benzyl ether (free 6-OH) | researchgate.net |

The Hanessian-Hullar reaction provides a method for the oxidative ring-opening of benzylidene acetals using N-bromosuccinimide (NBS). orgsyn.orgsynarchive.com This reaction typically results in the formation of a 6-bromo-6-deoxy derivative with a benzoate (B1203000) group at the C-4 position. orgsyn.org The reaction is believed to proceed through a radical mechanism, initiated by hydrogen abstraction from the benzylic position. nih.gov

In the case of methyl 4,6-O-benzylidene-β-D-galactopyranoside, the reaction with NBS leads to the formation of methyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside. nih.govnih.gov This regioselectivity, with preferential cleavage of the C6-O6 bond, is also observed in the gluco- and mannopyranoside series. nih.govnih.gov

Glycosylation Reactions and Stereochemical Control

4,6-O-Benzylidene-D-glucopyranose derivatives are widely used as glycosyl donors in the synthesis of oligosaccharides. The stereochemical outcome of these glycosylation reactions is a critical aspect, and the 4,6-O-benzylidene group plays a significant role in controlling the formation of either α- or β-glycosidic linkages. nih.gov

When a 4,6-O-benzylidene protected glucosyl donor is used, the reaction often favors the formation of the α-glycoside. nih.govacs.org This is in contrast to the corresponding mannosyl donor, which typically yields the β-glycoside with high selectivity. nih.govacs.org This difference in stereoselectivity is attributed to the configuration at C2 and its influence on the conformation of the intermediate glycosyl cation. nih.gov

The mechanism of these glycosylation reactions is complex and can proceed through different pathways, including SN1- and SN2-type mechanisms. mpg.de The nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions all influence the stereochemical outcome. nih.gov Recent studies using cryogenic infrared ion spectroscopy have provided insights into the structure of the glycosyl cation intermediates, revealing the formation of anhydro cations which correlate with the stereoselective outcome of SN1-type glycosylations. mpg.de

The regioselectivity of glycosylation when using a 4,6-O-benzylidenated glucopyranoside as an acceptor is dependent on the size of the glycosyl donor. nih.gov With a smaller monosaccharide donor, glycosylation tends to occur at the C-3 position, while larger di- or trisaccharide donors favor glycosylation at the C-2 position. nih.gov

Influence of the 4,6-O-Benzylidene Group on Stereoselectivity

The 4,6-O-benzylidene group is a cornerstone in stereocontrolled glycosylation, primarily due to the rigid 1,3-dioxane (B1201747) ring system it creates, which is fused in a trans fashion to the pyranose ring. This conformational lock has significant stereodirecting effects.

In glycosylation reactions, donors equipped with a 4,6-O-benzylidene group and a non-participating group (like a benzyl (B1604629) ether) at the C2 position typically exhibit high α-selectivity. acs.org This stands in stark contrast to the analogous 4,6-O-benzylidene protected mannosyl donors, which are renowned for yielding β-mannosides with excellent selectivity under identical pre-activation conditions. acs.orgnih.govnih.gov The origin of this divergent selectivity is attributed to the influence of the O2-C2-C3-O3 torsional angle on the transition state energetics. nih.gov In the glucose series, moving from the covalent glycosyl triflate intermediate to the oxocarbenium ion involves a relaxation of this torsion angle, which facilitates access to intermediates that lead to the α-product. nih.gov

The stereochemical outcome is not only dependent on the donor but is also highly susceptible to the nucleophilicity of the glycosyl acceptor. rsc.org Studies have shown that while reactive nucleophiles can lead to β-selective glycosylations with benzylidene-protected glucose donors, less reactive nucleophiles favor the formation of α-linked products. rsc.org This suggests a mechanistic shift from an SN2-like pathway (favoring inversion to the β-product) to a more SN1-like pathway (favoring the thermodynamically more stable α-product) as acceptor reactivity decreases. rsc.org

This relationship between acceptor nucleophilicity and stereoselectivity has been systematically studied using a range of model alcohols, as shown in the table below.

| Glycosyl Donor System | Acceptor Nucleophilicity | Predominant Stereoselectivity | Proposed Mechanism |

|---|---|---|---|

| 4,6-O-Benzylidene Glucose | High (e.g., reactive alcohols) | β-selective | SN2-like |

| Low (e.g., hindered or deactivated alcohols) | α-selective | SN1-like | |

| 4,6-O-Benzylidene Mannose | High | β-selective | Predominantly SN2 on α-triflate |

| Low | β-selective (robust) |

This table summarizes the general trends in stereoselectivity based on acceptor nucleophilicity for key 4,6-O-benzylidene protected glycosyl donor systems as described in the literature. rsc.org

Reactivity of Glycosyl Donors Bearing the Benzylidene Moiety

Despite being disarming, these donors are highly valuable because their reduced reactivity can be overcome with powerful modern activation methods, while their influence on stereoselectivity is maintained. acs.orgnih.gov Thioglycosides are common and stable precursors for generating reactive glycosylating species from 4,6-O-benzylidene protected sugars. researchgate.net Activation of these thioglycosides with promoters like a combination of 1-benzenesulfinyl piperidine (B6355638) (BSP) and triflic anhydride (B1165640) (Tf₂O) generates highly reactive intermediates, such as glycosyl triflates. nih.govnih.gov Low-temperature NMR studies have provided evidence for the formation of an α-glycosyl triflate as the key resting intermediate upon activation of 4,6-O-benzylidene protected mannosyl and glucosyl donors. acs.orgnih.govrsc.org The subsequent fate of this intermediate dictates the stereochemical outcome of the reaction.

Anomeric Interconversions and Tautomeric Equilibria

Like other monosaccharides, 4,6-O-benzylidene-D-glucopyranose can exist as an equilibrium mixture of its α and β anomers in solution. nih.govlibretexts.org This process, known as mutarotation, involves the reversible opening of the pyranose ring to form the open-chain aldehyde, which can then re-close to form either anomer. libretexts.orglibretexts.org For unprotected D-glucose in water, the equilibrium mixture consists of approximately 36% of the α-anomer and 64% of the β-anomer. libretexts.org

The presence of the 4,6-O-benzylidene group alters this equilibrium. In the mannose series, for instance, replacing 4,6-O-benzyl ethers with a 4,6-O-benzylidene acetal was found to increase the population of the β-anomer at equilibrium. nih.gov This was attributed to the reduced steric bulk of the acetal compared to two benzyl groups, which lessens steric clashes in the β-anomer. nih.gov For 4,6-O-benzylidene-D-glucopyranose itself, detailed NMR studies have been used to characterize the tautomeric equilibria. nih.gov It has also been shown that its anomeric sodium salt exists entirely in the β-anomeric form in its crystalline state. nih.gov

Beyond anomeric equilibrium, monosaccharides can undergo keto-enol tautomerism in their open-chain form. jackwestin.comnews-medical.net This involves an equilibrium between the aldehyde (keto form) and an enol or, more specifically for sugars, an enediol intermediate. news-medical.netlibretexts.org This tautomerism is the basis for the Lobry de Bruyn-van Ekenstein transformation, which can lead to the isomerization of aldoses to ketoses (e.g., glucose to fructose) or the epimerization at C2 (e.g., glucose to mannose) under basic conditions. libretexts.orgyoutube.com

Photoinduced Transformations and C-H Activation

While classical transformations of 4,6-O-benzylidene-D-glucopyranose are well-established, modern synthetic methods have explored more advanced reactions. Photoinduced transformations offer pathways for reactions under mild conditions. For example, the activation of glycosyl donors can be achieved via single-electron transfer using a photosensitizer under light irradiation. acs.org

Another area of interest is the direct functionalization of C-H bonds. The benzylidene acetal itself is a target for such reactions. Reductive ring-opening of the acetal is a key transformation that selectively exposes either the C4 or C6 hydroxyl group. nih.govnih.gov The regioselectivity of this opening is highly dependent on the reagent system used. For example, using triethylsilane (Et₃SiH) with a strong Brønsted acid like triflic acid (TfOH) typically cleaves the acetal to give the 4-O-benzyl ether, leaving the C6-OH free. nih.gov Conversely, using a Lewis acid like dichlorophenylborane (PhBCl₂) can favor the formation of the 6-O-benzyl ether. nih.gov

More recently, methods for the oxidative cleavage of benzylidene acetals have been developed, providing access to disubstituted 1,3-diols, which are valuable building blocks in synthesis. acs.org These advanced transformations highlight the continued versatility of the 4,6-O-benzylidene group in contemporary organic synthesis.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Construction of Oligosaccharides and Glycoconjugates

The synthesis of oligosaccharides and glycoconjugates relies on the precise and stereocontrolled formation of glycosidic bonds, a process where protected monosaccharide building blocks are essential. nih.govresearchgate.net 4,6-O-Benzylidene-D-glucopyranose derivatives serve as crucial intermediates in this field. The benzylidene group acts as a robust protecting group for the 4- and 6-hydroxyl groups, allowing for selective functionalization of the remaining hydroxyls at C2 and C3. researchgate.net

This selective protection is fundamental for creating specific glycosyl donors and acceptors needed for chain elongation in oligosaccharide synthesis. nih.gov For instance, after protecting the C4 and C6 positions with a benzylidene acetal (B89532), the C2 and C3 hydroxyls can be selectively modified to create a glycosyl acceptor. Alternatively, further modifications can convert the molecule into a glycosyl donor for coupling reactions.

The rigid 1,3-dioxane (B1201747) ring formed by the benzylidene group also significantly influences the reactivity and stereoselectivity of glycosylation reactions. nih.gov The deactivating and stereodirecting effect of the 4,6-O-benzylidene substituent is a well-documented phenomenon, particularly in the synthesis of challenging β-mannosidic linkages. nih.gov An improved method for preparing 4,6-O-benzylidene-D-glucopyranose and its anomeric sodium salt has been reported, with the latter showing utility in accessing β-glucosides. nih.gov This strategic use of the benzylidene protecting group is a cornerstone of modern glycochemistry, enabling the assembly of complex carbohydrate structures found in nature. nih.govnih.gov

Precursor for Azacrown Ethers and Macrocyclic Structures

The chiral scaffold of 4,6-O-benzylidene-D-glucopyranose is an excellent starting point for the synthesis of macrocyclic structures, particularly chiral crown ethers. These sugar-based macrocycles are of great interest for their potential applications in enantioselective recognition and catalysis. nih.govmdpi.com

The synthesis typically begins with methyl 4,6-O-benzylidene-α-D-glucopyranoside, which has free hydroxyl groups at the C2 and C3 positions. nih.govmdpi.com These vicinal diols serve as the anchor point for constructing the macrocyclic ring. The process often involves alkylation with a dihaloalkane, such as bis(2-chloroethyl) ether, to form the polyether loop characteristic of a crown ether. nih.gov

Researchers have synthesized a variety of monoaza-15-crown-5 lariat (B8276320) ethers fused to the glucopyranoside unit. researchgate.netmdpi.com In these structures, the nitrogen atom of the crown ether can be further functionalized with a "lariat" side arm, which can fine-tune the catalyst's properties. researchgate.net The rigid benzylidene group is crucial as it imparts conformational stability to the carbohydrate portion of the macrocycle, which is a key factor in achieving high enantioselectivity in catalyzed reactions. nih.govresearchgate.net Studies comparing these rigid structures to more flexible analogues (e.g., where the benzylidene group is replaced by two ethyl groups) have shown that the rigidity provided by the benzylidene acetal often has a significant, and sometimes positive, impact on the degree of asymmetric induction. nih.govresearchgate.net

Table 1: Examples of Macrocycles Synthesized from 4,6-O-Benzylidene-D-glucopyranose Derivatives

| Starting Material | Macrocycle Type | Synthetic Approach | Reference |

|---|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Monoaza-15-crown-5 lariat ethers | Alkylation of C2 and C3 hydroxyls with a tosylated diethanolamine (B148213) derivative followed by ring closure. | researchgate.net |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 4,6-O-benzylidene analogue of azacrown ethers | Benzylation of C2/C3 hydroxyls, removal of benzylidene, alkylation with bis(2-chloroethyl) ether, and subsequent steps. | nih.gov |

Intermediate in the Synthesis of Complex Natural Product Frameworks

The defined stereochemistry and versatile reactivity of 4,6-O-benzylidene-D-glucopyranose derivatives make them valuable intermediates in the total synthesis of complex natural products. Many biologically active molecules, such as antibiotics and antitumor agents, contain carbohydrate or polyketide fragments that can be traced back to simple sugar precursors. orgsyn.orgrsc.org

A key transformation that highlights the utility of this building block is the Hanessian-Hullar reaction. orgsyn.org This reaction involves the ring-opening of the benzylidene acetal using N-bromosuccinimide (NBS), which leads to the formation of a 4-O-benzoyl-6-bromo-6-deoxy derivative in a single step. orgsyn.orgacs.org This provides a powerful method for regioselectively introducing a bromine atom at the primary C6 position, which can then be subjected to a variety of nucleophilic substitutions to install other functional groups (e.g., amino, thio, or azido (B1232118) groups) or reduced to a deoxy sugar. orgsyn.org This strategy is instrumental in creating the diverse functionalized hexoses that are components of many natural products. orgsyn.org

Furthermore, de novo asymmetric approaches to oligosaccharide natural products have been developed that utilize pyranone building blocks derived from furan (B31954) alcohols via the Achmatowicz rearrangement. rsc.org While this specific review focuses on a de novo route, the principles of using protected pyranose structures as fundamental building blocks are universal, and commercially available derivatives like methyl 4,6-O-benzylidene-α-D-glucopyranoside are often used to access similar advanced intermediates more directly for natural product synthesis. researchgate.netacs.org

Utilization in Asymmetric Synthetic Strategies

The inherent chirality and conformational rigidity of 4,6-O-benzylidene-D-glucopyranose derivatives are exploited in various asymmetric synthetic strategies, most notably in the field of organocatalysis. nih.govresearchgate.net Chiral crown ethers derived from this compound have proven to be effective phase-transfer catalysts for a range of enantioselective reactions. researchgate.netmdpi.com

In phase-transfer catalysis (PTC), the chiral crown ether complexes with a cation (e.g., from an inorganic base), transporting it into an organic phase to react with a substrate. The chiral environment created by the sugar-based macrocycle dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. nih.govresearchgate.net

The structure of the catalyst, including the monosaccharide unit, the anomeric substituent (α or β), and the benzylidene protecting group, all play a crucial role in determining the level of enantioselectivity. researchgate.netmdpi.com For example, monoaza-15-crown-5 lariat ethers derived from methyl 4,6-O-benzylidene-α- and β-D-glucopyranosides have been successfully used as catalysts in Michael additions, Darzens condensations, epoxidations, and cyclopropanation reactions, achieving significant enantiomeric excesses (ee). nih.govresearchgate.net In one striking example of a solid-liquid phase cyclopropanation, a catalyst derived from a 4,6-di-O-ethyl-glucoside (a more flexible analogue) was found to be highly enantioselective (99% ee), demonstrating that while the benzylidene group's rigidity is often beneficial, its removal can surprisingly lead to superior results in specific reactions. researchgate.netproquest.com However, in many liquid-liquid phase reactions, the presence of the rigid benzylidene acetal leads to higher enantioselectivity compared to more flexible analogues. nih.govresearchgate.net

Table 2: Application of 4,6-O-Benzylidene-D-glucopyranose-derived Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclopropanation | Monoaza-15-crown-5 lariat ether from methyl β-D-glucopyranoside | Diethyl bromomalonate and 2-cyano-3-phenylacrylate | Up to 87% ee | researchgate.net |

| Darzens Condensation | 4,6-O-benzylidene-glucoside-based crown ether | 2-chloroacetophenone and benzaldehyde (B42025) | Moderate enantioselectivity | nih.govresearchgate.net |

| Epoxidation | 4,6-O-benzylidene-glucoside-based crown ether | Chalcone and tert-butyl hydroperoxide | Moderate enantioselectivity | nih.govresearchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the characterization of 4,6-O-Benzylidene-D-glucopyranose, offering detailed insights into its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the structure of 4,6-O-Benzylidene-D-glucopyranose by mapping the chemical environment of each proton and carbon atom. nih.gov In D₂O, the ¹H-NMR spectrum of D-glucose shows complex signals, with anomeric protons resonating between 4.5 and 6.0 ppm and other ring protons appearing between 3.0 and 4.5 ppm. researchgate.net For derivatives like methyl 4,6-O-benzylidene-α-D-glucopyranoside, specific chemical shifts and coupling constants confirm the successful installation of the benzylidene group and the α-configuration at the anomeric center. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with each carbon atom giving a distinct signal. The chemical shifts are sensitive to the local electronic environment, allowing for the assignment of each carbon in the pyranose ring and the benzylidene protecting group. nih.govmdpi.com For instance, the anomeric carbon (C-1) signal is particularly informative for determining the α- or β-configuration. researchgate.net Glycosylation typically causes a downfield shift of 4–10 ppm for the carbons at the anomeric and linkage positions. unimo.it

Interactive Table: ¹H and ¹³C NMR Chemical Shift Data for 4,6-O-Benzylidene-D-glucopyranose Derivatives.

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | CDCl₃ | Anomeric H-1: ~4.8; Phenyl: ~7.3-7.5; OCH₃: ~3.4 | Anomeric C-1: ~100; Phenyl: ~126-137 |

| 4,6-O-Benzylidene-D-glucopyranose (α/β mixture) | DMSO-d₆ | Anomeric α-H-1: ~5.2; Anomeric β-H-1: ~4.6 | Anomeric α-C-1: ~93; Anomeric β-C-1: ~98 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a generalized representation from typical spectra.

Beyond simple 1D spectra, advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond and through-space connectivities, which are crucial for unambiguous assignment and conformational analysis. reddit.com These methods help in tracing the proton-proton and proton-carbon correlations within the molecule.

The conformation of the pyranose ring and the dioxolane ring of the benzylidene group can be determined by analyzing the coupling constants (³J(H,H)) and through Nuclear Overhauser Effect (NOE) experiments. nih.govrsc.org Low-temperature NMR studies can provide insights into the formation of reaction intermediates, such as glycosyl triflates, during glycosylation reactions involving 4,6-O-benzylidene-protected donors. acs.org The anomeric configuration (α or β) is definitively assigned based on the coupling constant between the anomeric proton (H-1) and H-2, as well as the chemical shift of the anomeric carbon (C-1). researchgate.netresearchgate.net The ratio of anomers in a solution can also be quantified using ¹H NMR by integrating the signals of the anomeric protons. reddit.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of 4,6-O-Benzylidene-D-glucopyranose and its derivatives. chemicalbook.comacs.org Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate gas-phase ions of the molecule. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular formula (C₁₃H₁₆O₆, MW: 268.26 g/mol ). nih.govalfa-chemistry.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns that can be used for structural confirmation. For instance, in the mass spectrum of methyl 4,6-O-benzylidene-α-D-glucopyranoside, characteristic fragments corresponding to the loss of the methoxy (B1213986) group or cleavage of the benzylidene acetal (B89532) can be observed. nih.gov Cryogenic infrared ion spectroscopy combined with computational methods can elucidate the structure of glycosyl cations carrying 4,6-O-benzylidene groups, which are key intermediates in glycosylation reactions. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 4,6-O-Benzylidene-D-glucopyranose. chemicalbook.comacs.org The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for 4,6-O-Benzylidene-D-glucopyranose include:

A broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups.

C-H stretching vibrations of the aromatic ring of the benzylidene group are observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region.

The C=C stretching vibrations of the aromatic ring are typically found in the 1450-1600 cm⁻¹ range.

Strong C-O stretching vibrations from the ether and alcohol functionalities are present in the 1000-1300 cm⁻¹ region.

The presence and position of these bands confirm the incorporation of the benzylidene group and the retention of the hydroxyl groups in the molecule. pacific.edu

Interactive Table: Characteristic IR Absorption Bands for 4,6-O-Benzylidene-D-glucopyranose.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3500 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Ether/Alcohol C-O | Stretching | 1000-1300 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of 4,6-O-Benzylidene-D-glucopyranose in the solid state, including its absolute stereochemistry. nih.govacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice are determined.

This technique unequivocally confirms the chair conformation of the pyranose ring and the conformation of the 1,3-dioxane (B1201747) ring formed by the benzylidene group. It also establishes the relative and absolute configurations of all stereocenters within the molecule, providing unambiguous proof of the D-glucopyranose configuration and the stereochemistry of the benzylidene acetal. The crystal structure data serves as a benchmark for validating conformations determined by other methods, such as NMR spectroscopy and computational modeling.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of 4,6-O-Benzylidene-D-glucopyranose and for separating it from reaction mixtures and byproducts. chemicalbook.comacs.org

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of purity. nih.gov The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is allowed to ascend the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific conditions and can be used for identification.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for purity assessment and purification. It utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. By using a suitable detector (e.g., UV-Vis or refractive index), a chromatogram is obtained where the area of the peak corresponding to 4,6-O-Benzylidene-D-glucopyranose is proportional to its concentration, allowing for quantitative purity determination. Column chromatography using silica gel is also a widely used method for the purification of this compound on a preparative scale. nih.gov

Computational and Theoretical Investigations

Conformational Analysis and Molecular Modeling Studies

Molecular modeling studies have been employed to understand the conformational preferences of this compound. The pyranose ring of the glucose moiety is not planar but exists in a more stable chair-like geometry. libretexts.org The orientation of the substituents on the pyranose ring (axial vs. equatorial) affects the molecule's stability. In the most stable chair conformation of β-D-glucopyranose, all of the larger substituents, including the hydroxyl groups and the primary alcohol group, are in equatorial positions, minimizing steric hindrance. youtube.com

A Newman projection of the methyl 4,6-O-benzylidene-α-D-glucopyranoside system provides a detailed view of the steric interactions that influence its conformation. researchgate.net

Mechanistic Studies of Reactions Involving the Benzylidene Group

The benzylidene acetal (B89532) group is a widely used protecting group in carbohydrate chemistry because of its stability and the specific ways it can be cleaved. numberanalytics.comnumberanalytics.com Mechanistic studies have focused on understanding the factors that control its reactivity, particularly in hydrolysis and reductive cleavage reactions.

Hydrolysis: The hydrolysis of the benzylidene acetal is typically carried out under acidic conditions. numberanalytics.com The reaction mechanism involves protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a carbocation intermediate. chemistrysteps.com This intermediate is then attacked by water to yield the diol and benzaldehyde (B42025). chemistrysteps.com The rate of hydrolysis can be influenced by the stereochemistry of the sugar. For instance, in 4,6-O-benzylidene glycosides, the stereochemistry at the C4 position affects the rate of hydrolysis. acs.orgnih.gov Studies using Arrhenius and Eyring plots have shown that the pre-exponential factor (A) and the entropy of activation (ΔS‡) are critical factors in the hydrolysis rates of non-acetylated substrates, while both the activation energy (Ea)/enthalpy of activation (ΔH‡) and A/ΔS‡ are important for diacetylated substrates. acs.orgnih.gov These parameters suggest that the hydrolysis rate is controlled by protonation, hydration, and solvation steps. acs.orgnih.gov

Reductive Cleavage: The reductive opening of the benzylidene acetal is a valuable method for regioselectively generating a free hydroxyl group at either the C4 or C6 position. nih.gov The regioselectivity of this reaction depends on the reagents and reaction conditions used. For example, using triethylsilane (Et3SiH) and trifluoromethanesulfonic acid (TfOH) in dichloromethane (B109758) regioselectively yields a free C4 hydroxyl group. nih.gov Conversely, other reagents can favor cleavage to produce a free C6 hydroxyl group. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of 4,6-O-benzylidene-D-glucopyranose. These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

DFT analysis can reveal insights into a molecule's reactivity. For instance, a small HOMO-LUMO energy gap suggests good chemical reactivity. acs.org MEP analysis helps to identify the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. researchgate.net These computational tools can be used to predict the most likely sites for chemical reactions and to understand the stability of different conformations.

Molecular Dynamics Simulations of Carbohydrate Derivatives

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. youtube.com For carbohydrate derivatives like 4,6-O-benzylidene-D-glucopyranose, MD simulations can provide insights into their conformational flexibility, interactions with solvents, and binding to other molecules. nih.govresearchgate.net

MD simulations have been widely used to investigate the structure, dynamics, and thermodynamics of carbohydrates. nih.govmpg.de These simulations can help to interpret experimental data from techniques like X-ray crystallography and NMR spectroscopy. nih.gov Force fields, which are sets of parameters that describe the potential energy of a system of atoms, are crucial for the accuracy of MD simulations. nih.gov Several force fields, such as GLYCAM and CHARMM, have been developed specifically for modeling carbohydrates. nih.govnih.gov

In the context of 4,6-O-benzylidene-D-glucopyranose derivatives, MD simulations can be used to:

Explore the conformational landscape of the molecule. researchgate.net

Study the stability of protein-ligand complexes. researchgate.net

Investigate the interactions between the carbohydrate and its surrounding environment, such as water molecules. nih.gov

For example, MD simulations of a complex between an enzyme and a carbohydrate can reveal details about the binding interactions and the stability of the complex over time. acs.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 4,6-O-Benzylidene-D-glucopyranose |

| Benzaldehyde |

| Benzaldehyde dimethyl acetal |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside |

| Triethylsilane |

Future Research Directions and Emerging Paradigms

Development of Novel Green Synthesis Approaches for Benzylidene Derivatives

The traditional synthesis of benzylidene acetals often involves acid catalysts and solvents that pose environmental concerns. numberanalytics.com Consequently, a significant research thrust is the development of greener, more sustainable synthetic protocols. These efforts focus on minimizing hazardous waste, improving energy efficiency, and utilizing renewable resources.

One promising approach is the use of reusable and less corrosive catalysts. For instance, phosphotungstic acid has been demonstrated as a novel and effective acidic catalyst for carbohydrate protection reactions, including benzylidenation. acs.org Another strategy involves using reagents like 2,6-dimethylbenzaldehyde, which not only restores selectivity in challenging cases like the mannopyranoside series but also allows for the easy recovery and reuse of the excess aldehyde by simple extraction, reducing chemical waste. nih.govresearchgate.net Research into solid acid catalysts and solvent-free reaction conditions is also gaining traction, aiming to create more environmentally benign processes for producing these vital building blocks.

Exploration of Unconventional Reactivity Profiles and Selective Transformations

The rigid, chair-like conformation imposed by the 4,6-O-benzylidene group profoundly influences the reactivity of the remaining hydroxyl groups and the anomeric center, a phenomenon that continues to be a fertile ground for research. A key area of exploration is the contrasting stereoselectivity observed in glycosylation reactions between glucose and mannose derivatives. While 4,6-O-benzylidene protected glucosyl donors typically lead to α-linked products, the corresponding mannosyl donors famously yield β-mannosides with high selectivity. nih.govacs.org This divergence is attributed to torsional effects and the conformational dynamics of the intermediate oxocarbenium ions. nih.gov

Further research is delving into more nuanced aspects of selective transformations:

Regioselective Glycosylation: The outcome of glycosylation at the remaining free hydroxyls (at C-2 and C-3) can be controlled by the nature of the glycosyl donor. Studies have shown that with a monosaccharide donor, glycosylation occurs preferentially at the C-3 position, whereas larger disaccharide or trisaccharide donors favor reaction at the C-2 position. nih.gov

Selective Acetal (B89532) Cleavage: The benzylidene group itself can be selectively cleaved. Regioselective reduction using reagents like triethylsilane with a Lewis acid can yield 6-O-benzyl ethers, providing a route to otherwise difficult-to-access protected sugars. researchgate.net

Unconventional Reactions: The benzylidene acetal can participate in unconventional reactions, such as the Hanessian–Hullar reaction, where treatment with N-bromosuccinimide (NBS) leads to a regioselective ring-opening to afford a 6-bromo-4-O-benzoyl derivative. orgsyn.orgacs.org More recently, photoredox catalysis has enabled the C-H photoalkylation at the anomeric position of methyl 4,6-O-benzylidene-α-D-glucopyranoside, opening new pathways for C-glycoside synthesis. thieme-connect.com

Expansion into Supramolecular Chemistry and Advanced Materials Design (as building block)

The well-defined stereochemistry and rigid structure of 4,6-O-benzylidene-D-glucopyranose make it an excellent chiral building block for constructing larger, functional molecular systems. vulcanchem.com Its application is expanding from traditional oligosaccharide synthesis into the realms of supramolecular chemistry and advanced materials.

A prime example is its use in the synthesis of chiral crown ethers. researchgate.net By building a macrocyclic structure onto the glucopyranose scaffold, researchers have created lariat (B8276320) ethers that function as highly effective phase-transfer catalysts. These carbohydrate-based crown ethers can induce significant asymmetry in reactions like Michael-initiated ring closures and cyclopropanations, achieving high enantiomeric excesses. researchgate.net The rigidity conferred by the benzylidene group has been shown to be crucial for achieving high enantioselectivity compared to more flexible analogues. researchgate.net

Beyond discrete molecular structures, these building blocks are being integrated into polymers. For example, 4,6-O-benzylidene-D-glucopyranose has been used as a monomer in the organocatalytic synthesis of polycarbonates, creating sustainable polymers derived from renewable resources. acs.org This demonstrates its potential as a scaffold for designing advanced materials with unique properties and applications.

Integration with Automated Synthesis and Flow Chemistry for Efficient Production

The demand for complex carbohydrates for biological and pharmaceutical research has highlighted the limitations of traditional, manual synthesis. To address this bottleneck, the integration of automated synthesis and continuous flow chemistry is an emerging paradigm. The 4,6-O-benzylidene protecting group is central to these modern approaches.

Automated Oligosaccharide Synthesis: Automated solution-phase synthesis platforms have been developed that rely on building blocks like 4,6-O-benzylidene-protected thioglycosides. acs.org In these systems, a cycle of glycosylation is followed by a series of automated protecting group manipulations, including the acidic removal of the benzylidene acetal to free the 4- and 6-hydroxyls for subsequent reactions. acs.org This automates a previously laborious process, accelerating the synthesis of complex oligosaccharides.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. nih.gov This technology has been successfully applied to various aspects of carbohydrate chemistry involving benzylidene-protected intermediates. For instance, the photoalkylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside has been efficiently scaled up using a continuous flow reactor, enabling the production of multigram quantities of the product. thieme-connect.com Flow chemistry has also been employed to improve the efficiency of C-glycoside synthesis via tandem Wittig and Michael reactions on pyranose derivatives. nih.govacs.org These advancements are paving the way for the on-demand, efficient production of valuable carbohydrate building blocks.

Table of Research Findings on 4,6-O-Benzylidene-D-glucopyranose Derivatives

Table of Mentioned Chemical Compounds

Q & A

Q. What are the standard synthetic methods for preparing 4,6-<i>O</i>-Benzylidene-D-glucopyranose derivatives, and how are they optimized for regioselectivity?

The synthesis typically involves the reaction of D-glucopyranose with benzaldehyde derivatives under acidic conditions to form the 4,6-<i>O</i>-benzylidene acetal. Optimization includes controlling reaction temperature (e.g., 0°C to room temperature), solvent choice (dry DMF or dichloromethane), and stoichiometry of reagents like sodium hydride and benzyl bromide to ensure regioselective protection of the 4,6-positions . Benzoylation or acylation at secondary hydroxyl groups (e.g., 2- or 3-position) is achieved using acyl chlorides or anhydrides in the presence of catalytic bases .

Q. How is the structural integrity of 4,6-<i>O</i>-Benzylidene-D-glucopyranose confirmed during synthesis?

Structural characterization relies on NMR spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) to confirm acetal formation via diagnostic peaks for the benzylidene proton (~5.5–6.0 ppm) and quaternary carbon (~100–110 ppm). Mass spectrometry (ESI-TOF) and X-ray crystallography are used to validate molecular weight and stereochemistry, respectively .

Q. What role does the benzylidene group play in protecting carbohydrate hydroxyls during oligosaccharide synthesis?

The 4,6-<i>O</i>-benzylidene group acts as a temporary protecting group, shielding the 4- and 6-hydroxyls while leaving the 2- and 3-positions free for further functionalization (e.g., glycosylation or acylation). Its stability under acidic and basic conditions makes it ideal for multi-step syntheses of glycoconjugates .

Advanced Research Questions

Q. What factors influence the stereoselectivity of glycosylation reactions using 4,6-<i>O</i>-Benzylidene-D-glucopyranosyl triflates?

The stereochemical outcome depends on the anomeric configuration of the triflate intermediate. For example, activation of glucopyranosyl triflates with triflic anhydride in dichloromethane at −78°C favors α-selectivity due to the formation of a contact ion pair, whereas mannopyranosyl analogs under similar conditions yield β-products via a solvent-separated ion pair mechanism . Solvent additives like HMPA can reverse selectivity by altering ion-pair dynamics .

Q. How do solvent polarity and temperature affect the anomeric equilibrium of 4,6-<i>O</i>-Benzylidene-D-glucopyranose derivatives?

In benzene, the α:β anomeric ratio of 4,6-<i>O</i>-benzylidene-D-glucopyranose derivatives is approximately 60:40 at 17–56°C. Adding 4% HMPA (v/v) increases solvent polarity, stabilizing the β-anomer through hydrogen bonding and reversing the ratio to 2.3:1 (α:β). Low-temperature NMR studies (<−50°C) reveal slow interconversion kinetics, supporting the existence of distinct ion-pair intermediates .

Q. What mechanistic insights explain the divergent reactivity of 4,6-<i>O</i>-Benzylidene-D-glucopyranose in nitromethane condensations?

Condensation with nitromethane proceeds via a base-mediated nucleophilic attack at the anomeric center, forming nitromethyl glycosides. Mechanistic studies using DBU (1,8-diazabicycloundec-7-ene) and molecular sieves show sequential product formation, with the benzylidene group stabilizing transition states and minimizing side reactions. Byproducts arise from competing elimination or over-alkylation pathways .

Q. How is 4,6-<i>O</i>-Benzylidene-D-glucopyranose utilized in synthesizing immunostimulatory glycoconjugates?

The compound serves as a glycosyl donor in the synthesis of lipid A analogs. For example, coupling with trichloroacetimidate-activated acceptors (e.g., benzyl 3,4-di-<i>O</i>-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside) under BF3·Et2O catalysis yields β-(1→6)-linked disaccharides with immunomodulatory activity. Purification via flash chromatography ensures high regiochemical fidelity .

Data Contradiction and Resolution

Q. Why do conflicting reports exist regarding the α/β product ratios in glycosylation reactions involving 4,6-<i>O</i>-Benzylidene-D-glucopyranose?

Discrepancies arise from variations in activation methods (e.g., triflic anhydride vs. NIS/TfOH) and solvent systems. For instance, glucopyranosyl triflates in CH2Cl2 yield α-products , whereas thioglycosides activated with NIS in Et2O favor β-linkages due to differing leaving-group abilities and solvent dielectric effects. Researchers must standardize reaction conditions and validate outcomes via <sup>1</sup>H NMR coupling constants (<i>J</i>1,2 ≈ 3–4 Hz for α; ≈7–8 Hz for β) .

Methodological Recommendations

- Stereochemical Analysis : Use NOESY or ROESY NMR to confirm anomeric configuration in complex glycosides .

- Reaction Monitoring : Employ TLC with ceric ammonium molybdate staining to track benzylidene deprotection or glycosylation progress .

- Solvent Selection : Prefer anhydrous DMF for benzylation and dichloromethane for triflate-mediated glycosylations to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.